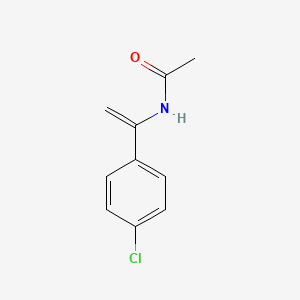

N-(1-(4-Chlorophenyl)vinyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1-(4-Chlorophenyl)vinyl)acetamide: is an organic compound with the molecular formula C10H10ClNO and a molecular weight of 195.65 g/mol It is characterized by the presence of a chlorophenyl group attached to a vinyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(4-Chlorophenyl)vinyl)acetamide typically involves the reaction of 4-chlorobenzaldehyde with acetamide in the presence of a base. The reaction proceeds through the formation of an intermediate Schiff base, which is then reduced to yield the final product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(1-(4-Chlorophenyl)vinyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl acetic acid derivatives, while reduction can produce chlorophenyl ethylamine derivatives .

Scientific Research Applications

Chemistry: N-(1-(4-Chlorophenyl)vinyl)acetamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .

Biology: In biological research, this compound is studied for its potential antimicrobial and antiproliferative properties. It has shown activity against certain bacterial and fungal strains .

Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anticancer agent. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals .

Mechanism of Action

The mechanism of action of N-(1-(4-Chlorophenyl)vinyl)acetamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors involved in key biological pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

N-(4-Chlorophenyl)acetamide: This compound is structurally similar but lacks the vinyl group.

N-(4-Bromophenyl)vinyl)acetamide: Similar structure with a bromine atom instead of chlorine.

N-(4-Methylphenyl)vinyl)acetamide: Similar structure with a methyl group instead of chlorine.

Uniqueness: N-(1-(4-Chlorophenyl)vinyl)acetamide is unique due to the presence of both the chlorophenyl and vinyl groups, which confer distinct chemical and biological properties.

Biological Activity

N-(1-(4-Chlorophenyl)vinyl)acetamide is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential anticancer effects, and mechanisms of action.

Chemical Structure and Properties

This compound features a vinyl group attached to an acetamide with a para-chlorophenyl substituent. The presence of the chlorophenyl group enhances its lipophilicity, potentially influencing its interaction with biological membranes and targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound and related compounds. A notable investigation reported that several derivatives exhibited significant antibacterial and antifungal activities. For instance, certain compounds showed IC50 values against Escherichia coli ranging from 1.8 to 1.9 µg/mL, indicating potent antibacterial effects compared to standard antibiotics .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | E. coli IC50 (µg/mL) | Candida albicans IC50 (µg/mL) | Aspergillus flavus IC50 (µg/mL) |

|---|---|---|---|

| 16 | 1.8 | 0.82 | 1.2 |

| Fluconazole | 0.6 ± 0.1 | - | - |

| Bacimethrin | - | - | 3.9 ± 0.6 |

The study highlighted that compound 16 demonstrated significant antifungal activity against Candida albicans and Aspergillus flavus, suggesting a broad-spectrum antimicrobial potential .

Anticancer Properties

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Research indicates that related compounds can inhibit cell proliferation in various cancer cell lines, including breast cancer cells. For example, compounds similar to this compound were shown to have IC50 values in the nanomolar range against MCF-7 breast cancer cells, demonstrating potent antiproliferative activity .

The mechanism underlying the anticancer activity involves disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. Flow cytometry analyses revealed that treatment with these compounds resulted in G2/M phase arrest, indicating their potential as antimitotic agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups like chlorine on the phenyl ring significantly enhances biological activity. Variations in substituents can lead to different levels of potency against specific microbial strains or cancer cell lines .

Case Study 1: Antibacterial Efficacy

A study assessing the efficacy of various acetamide derivatives found that this compound derivatives exhibited superior antibacterial properties compared to traditional antibiotics, highlighting their potential as novel therapeutic agents in treating resistant bacterial infections .

Case Study 2: Anticancer Activity

Another investigation focused on the antiproliferative effects of this compound analogs on MCF-7 cells showed significant inhibition of cell growth, with detailed analysis confirming their action through microtubule destabilization .

Properties

IUPAC Name |

N-[1-(4-chlorophenyl)ethenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c1-7(12-8(2)13)9-3-5-10(11)6-4-9/h3-6H,1H2,2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVUMGIDOTXJYIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=C)C1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.